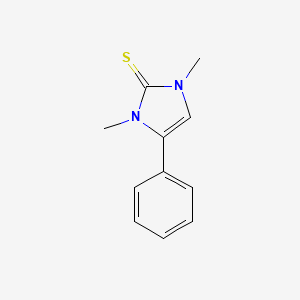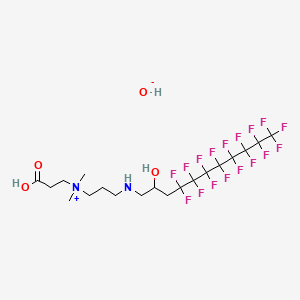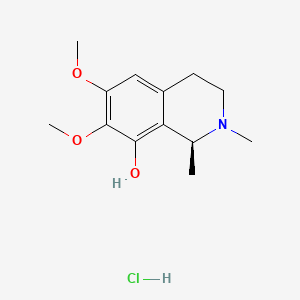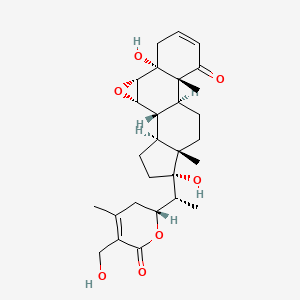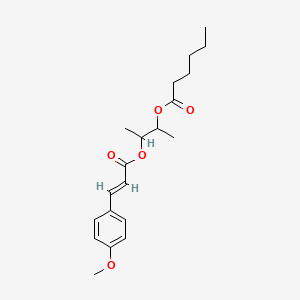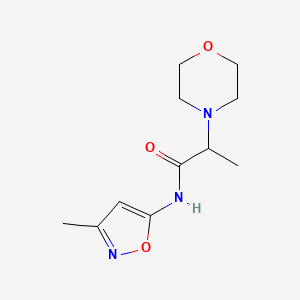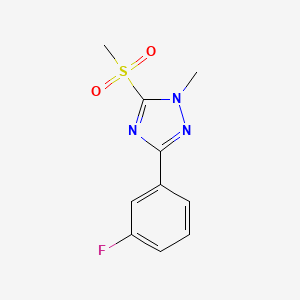
1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazol, 3-(3-fluorofenil)-1-metil-5-(metilsulfonil)- es un compuesto que pertenece a la familia de los triazoles, que es conocida por sus diversas aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales. Este compuesto es particularmente notable por sus potenciales actividades biológicas y su papel como bloque de construcción en la síntesis de diversas moléculas bioactivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-1,2,4-Triazol, 3-(3-fluorofenil)-1-metil-5-(metilsulfonil)- típicamente involucra reacciones multicomponente. Un método común emplea cloruros de trifluoroacetimidoilo, hidrato de hidracina y triformiato de benceno-1,3,5-triilo como materiales de partida. Esta reacción se lleva a cabo en condiciones libres de metales, lo que la convierte en un enfoque respetuoso con el medio ambiente .
Métodos de producción industrial
La producción industrial de este compuesto a menudo involucra reacciones multicomponente escalables que proporcionan altos rendimientos. El proceso está diseñado para ser eficiente y rentable, asegurando que el compuesto pueda producirse en grandes cantidades para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
1H-1,2,4-Triazol, 3-(3-fluorofenil)-1-metil-5-(metilsulfonil)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Azida de sodio, compuestos halogenados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazol, 3-(3-fluorofenil)-1-metil-5-(metilsulfonil)- tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de diversas moléculas bioactivas.
Biología: Investigado por su potencial como inhibidor enzimático y su papel en las vías biológicas.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de 1H-1,2,4-Triazol, 3-(3-fluorofenil)-1-metil-5-(metilsulfonil)- involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Este compuesto también puede modular las vías de señalización, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 1H-1,2,4-Triazol, 3-(3-clorofenil)-1-metil-5-(metilsulfonil)-
- 1H-1,2,4-Triazol, 3-(3-bromofenil)-1-metil-5-(metilsulfonil)-
- 1H-1,2,4-Triazol, 3-(3-metilfenil)-1-metil-5-(metilsulfonil)-
Singularidad
En comparación con compuestos similares, 1H-1,2,4-Triazol, 3-(3-fluorofenil)-1-metil-5-(metilsulfonil)- es único debido a la presencia del átomo de flúor, que puede mejorar significativamente sus propiedades fisicoquímicas y farmacológicas. El átomo de flúor puede mejorar la estabilidad, biodisponibilidad y afinidad de unión del compuesto a los objetivos moleculares .
Propiedades
Número CAS |
154106-12-4 |
|---|---|
Fórmula molecular |
C10H10FN3O2S |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-10(17(2,15)16)12-9(13-14)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
Clave InChI |
MKEGAUDAHBKFIZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2=CC(=CC=C2)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



